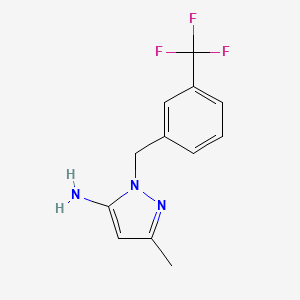

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-5-11(16)18(17-8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRPLIZWHBXZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the trifluoromethylbenzyl group: This step often involves a nucleophilic substitution reaction where the pyrazole ring is reacted with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine exhibits several promising biological activities:

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Antiviral Potential : The compound has been evaluated for its efficacy against viral infections, showing promise in inhibiting viral replication.

Anti-inflammatory Effects

A study demonstrated that derivatives of pyrazole compounds, including 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, significantly reduced inflammation markers in vitro. The mechanism involved inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

In vitro assays revealed that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .

Antiviral Activity

Research on antiviral properties showed that 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine inhibited the replication of influenza virus in cultured cells, suggesting its potential as a therapeutic agent against viral infections .

| Activity Type | Assessed Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha | Not specified | |

| Anticancer | Cytotoxicity in MCF-7 cells | 15 µM | |

| Antiviral | Inhibition of influenza virus | Not specified |

Table 2: Synthesis Parameters

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Pyrazole | Various amines and ketones | Heat under reflux | Optimized yield |

| Trifluoromethylbenzyl substitution | Trifluoromethylbenzyl chloride | Solvent (Dichloromethane) | Optimized yield |

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine can be compared to analogs with variations in the substituents at position 2 of the pyrazole ring. Below is a detailed analysis based on the evidence:

Functional and Pharmacological Insights

Electronic Effects: The 3-trifluoromethylbenzyl group in the target compound introduces moderate electron-withdrawing effects via the CF₃ group, which can stabilize charge interactions in biological targets (e.g., kinases). The phenyl substituent (as in ) lacks significant electron-withdrawing properties, which may reduce binding affinity but improve solubility.

Steric and Lipophilic Profiles :

- The benzyl spacer in the target compound adds flexibility, allowing the CF₃ group to occupy hydrophobic pockets. The sulfonyl group in the analog is bulkier and more rigid, which might limit conformational adaptability but improve specificity.

- The phenyl analog has minimal steric bulk, favoring membrane permeability but possibly reducing target engagement.

Biological Relevance: The toluene-4-sulfonyl analog was synthesized as part of Aurora A kinase inhibitors, with a reported yield of 65% . Its sulfonyl group likely contributes to high-affinity binding via polar interactions.

Research Findings and Limitations

- Activity Gaps : Despite structural similarities to kinase inhibitor scaffolds (e.g., ), the evidence lacks IC₅₀ values or in vivo data for the target compound, limiting direct pharmacological comparisons.

- Computational Predictions : The CF₃ group’s contribution to metabolic stability and selectivity could be further explored using tools like SHELXL (for crystallography) or ORTEP-3 (for molecular visualization) .

Biologische Aktivität

5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, characterized by its unique trifluoromethylbenzyl substitution. This structural feature enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is with a molar mass of approximately 255.24 g/mol. Its structure includes a five-membered pyrazole ring with two nitrogen atoms, which can participate in various chemical interactions.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to modulate the activity of intracellular targets. This interaction can lead to inhibition or activation of enzymatic pathways, contributing to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. In vitro assays have demonstrated significant inhibitory effects on various cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment . Furthermore, it showed promising results in inhibiting blood vessel formation in tumor tissues through CAM assays, indicating its potential as an antiangiogenic agent .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 72 |

| HeLa | 9.22 ± 0.17 | 72 |

| Jurkat | Not specified | Not specified |

Anti-inflammatory and Antimicrobial Properties

The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways and microbial growth. Preliminary studies suggest that modifications in the pyrazole structure can enhance these properties, making them valuable in therapeutic applications .

Case Studies

- In Vitro Study on MCF-7 Cells : A study evaluated the growth inhibitory effects of the compound on MCF-7 cells using the MTT assay, revealing a dose-dependent decrease in cell viability over time .

- Antiangiogenic Activity : The compound's ability to inhibit angiogenesis was assessed using CAM assays, showcasing its potential as a therapeutic agent against cancer by targeting vascular endothelial growth factors .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-2-(3-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between pyrazole precursors and substituted benzyl halides. For example:

- Step 1: React 5-methyl-2H-pyrazol-3-amine with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-substituted product .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC with a C18 column .

- Optimization: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted halides or dimerization products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL (for small molecules) to resolve torsional angles of the benzyl group and pyrazole ring .

- Ambiguity Resolution: If bond lengths or angles contradict DFT-optimized models, apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding) that may distort geometry .

- Software Tools: Visualize refined structures with ORTEP-3 to validate thermal ellipsoids and avoid over-interpretation of disordered regions .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

Methodological Answer:

- Graph Set Analysis: Map hydrogen bonds (e.g., N-H···N or C-F···H-C) using Etter’s formalism to classify motifs (e.g., R₂²(8) rings). This explains packing efficiency and polymorphism .

- Experimental Design: Co-crystallize the compound with hydrogen-bond acceptors (e.g., carboxylic acids) and compare lattice energies via DSC to quantify stability trends .

Q. What strategies address contradictory bioactivity data in target interaction studies?

Methodological Answer:

- Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from assay buffer conditions (e.g., DMSO solubility limits) .

- Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) with resolved protein structures (PDB) to identify key interactions (e.g., π-π stacking with trifluoromethylbenzyl group) and validate SAR hypotheses .

Q. How can synthetic byproducts be systematically identified and mitigated?

Methodological Answer:

- LC-MS/MS Screening: Use high-resolution mass spectrometry to detect trace byproducts (e.g., di-substituted pyrazoles or oxidation products).

- Mechanistic Insight: DFT calculations (e.g., Gaussian) model reaction pathways to predict intermediates, guiding solvent selection (e.g., THF vs. DMF) to suppress side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Experimental Replication: Measure solubility in triplicate using UV-Vis (λ_max ~270 nm) under controlled humidity (CF₃ groups are hygroscopic).

- Contradiction Source: Discrepancies may arise from incomplete degassing (trapped air in non-polar solvents) or metastable polymorphs. Use PXRD to confirm crystalline phase consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.